![molecular formula C6H5FN2O3 B576854 3-Fluoro-5-methyl-4-nitropyridine 1-oxide CAS No. 13958-88-8](/img/structure/B576854.png)
3-Fluoro-5-methyl-4-nitropyridine 1-oxide
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Overview
Description
3-Fluoro-5-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H5FN2O3 . It can be used as TRPC6 inhibitors for therapeutic uses .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide consists of 6 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 172.114 Da and the monoisotopic mass is 172.028427 Da .Chemical Reactions Analysis
Nitropyridines, such as 3-Fluoro-5-methyl-4-nitropyridine 1-oxide, can undergo various chemical reactions. For example, the nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . Additionally, 3-nitropyridine can form 5-nitropyridine-2-sulfonic acid in a two-step reaction .Scientific Research Applications
Diagnostic Assays
Due to its specific chemical properties, this compound is used in diagnostic assay manufacturing . It can be part of the reagents used in tests that measure enzyme activities or chemical concentrations in biological samples.
Hematology and Histology
In hematology and histology, 3-Fluoro-5-methyl-4-nitropyridine 1-oxide is applied in staining procedures or as a contrast agent to improve the visibility of cellular components under a microscope .
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions . For instance, the nitro group can migrate from one position to another in the pyridine ring via a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Nitropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, temperature, and pH . .
properties
IUPAC Name |
3-fluoro-5-methyl-4-nitro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGANXDYXDMUFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660541 |
Source
|
Record name | 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methyl-4-nitropyridine 1-oxide | |
CAS RN |
13958-88-8 |
Source
|
Record name | 3-Fluoro-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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